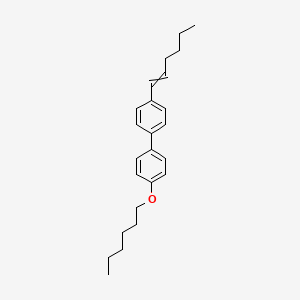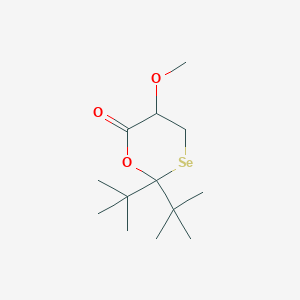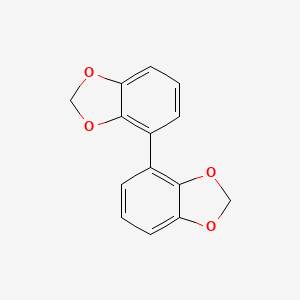
2H,2'H-4,4'-Bi-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,2’H-4,4’-Bi-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of two benzodioxole units connected via a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H-4,4’-Bi-1,3-benzodioxole typically involves the coupling of two 1,3-benzodioxole units. One common method is the oxidative coupling reaction, where 1,3-benzodioxole is treated with an oxidizing agent such as ferric chloride (FeCl3) in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2H,2’H-4,4’-Bi-1,3-benzodioxole can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scalability. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H,2’H-4,4’-Bi-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzodioxole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro or halogen groups into the benzodioxole rings .
Scientific Research Applications
2H,2’H-4,4’-Bi-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H,2’H-4,4’-Bi-1,3-benzodioxole involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants. The compound binds to the auxin receptor TIR1, enhancing auxin-related signaling pathways and promoting root development .
Comparison with Similar Compounds
1,3-Benzodioxole: A simpler analog with one benzodioxole unit.
4,4’-Bi-1,3-benzodioxole: A closely related compound with a similar structure.
Uniqueness: 2H,2’H-4,4’-Bi-1,3-benzodioxole is unique due to its dimeric structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
918875-64-6 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H10O4/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-6H,7-8H2 |
InChI Key |
UYEWBYUONOEGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C3=C4C(=CC=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


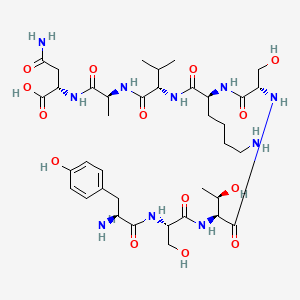
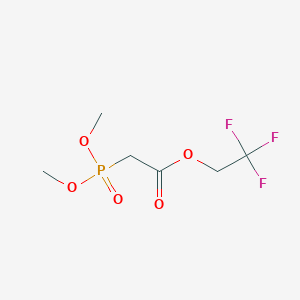

![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
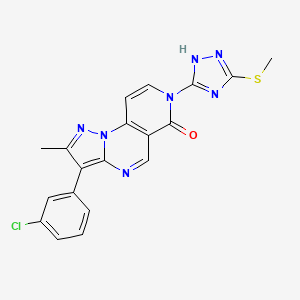
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
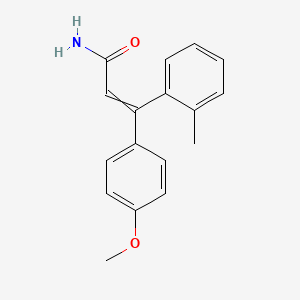
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

